rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride, cis
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Overview
Description
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the asymmetric cycloaddition reaction, where a chiral source is used to induce the formation of the desired chiral centers . The reaction conditions often involve controlled temperatures and the use of solvents like water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride, cis has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound’s stereochemistry plays a crucial role in binding affinity and activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis
Uniqueness
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide hydrochloride, cis is unique due to its specific stereochemistry and the presence of both cyclopropyl and cyclohexane rings
Properties
CAS No. |
2763583-69-1 |
---|---|
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
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